ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a sulfonylated indole moiety.
Properties
IUPAC Name |
ethyl 2-[[2-(1-ethylindol-3-yl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-3-25-13-19(15-9-5-7-11-17(15)25)32(28,29)14-20(26)24-22-21(23(27)30-4-2)16-10-6-8-12-18(16)31-22/h5,7,9,11,13H,3-4,6,8,10,12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFYIXMTPWJFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. This suggests that the compound might interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound might have diverse molecular and cellular effects.
Biological Activity
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as EBTH) is a complex organic compound notable for its unique structural features, which combine elements of indole and thiophene. This article aims to explore the biological activities associated with EBTH, focusing on its potential therapeutic applications and the mechanisms underlying its effects.
Structural Characteristics
EBTH has a molecular formula of C19H24N2O4S and a molecular weight of approximately 372.47 g/mol. The compound's structure includes a benzo[b]thiophene core that is tetrahydro-substituted, contributing to its potential biological activity. The presence of acetamido and sulfonyl groups enhances its reactivity and solubility, making it an interesting candidate for medicinal chemistry research.
The exact mechanism of action for EBTH remains under investigation; however, it is hypothesized that the compound may exert its effects through interactions with specific biological targets such as enzymes or receptors. The binding affinity and specificity could lead to modulation of enzymatic activity or receptor function, similar to other compounds containing indole and thiophene structures .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-acetamido-thiophene derivative | Contains acetamido and thiophene | Antimicrobial properties |
| Indole-based sulfonamides | Indole ring with sulfonamide groups | Anticancer activity |
| Thiophene carboxylic acids | Carboxylic acid functionality | Anti-inflammatory effects |
The unique combination of indole and thiophene structures in EBTH may enhance its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Although direct studies on EBTH are sparse, research on related compounds provides insight into its potential:
- Antitumor Studies : A study evaluating derivatives similar to EBTH found that certain compounds exhibited IC50 values ranging from 23.2 to 49.9 µM against various cancer cell lines. These findings suggest that compounds with similar structural motifs can induce apoptosis and inhibit cell proliferation effectively .
- Apoptosis Induction : Research indicated that certain benzo[b]thiophene derivatives could significantly induce apoptosis in cancer cells. For example, one study reported a substantial reduction in cell viability (26.86%) in MCF-7 cells treated with a related compound .
- Cell Cycle Analysis : Flow cytometry analyses demonstrated that certain derivatives caused G2/M-phase arrest in cancer cells, indicating their potential as chemotherapeutic agents by disrupting normal cell cycle progression .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit efficacy as protein kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer progression. For instance, derivatives of this compound have shown the ability to inhibit Aurora kinase B and other kinases associated with malignant neoplasms .
- Antiviral Properties : The unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery aimed at developing antiviral agents .
- Anti-inflammatory Effects : Given the biological activities of related compounds, this compound could also be explored for anti-inflammatory properties .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies suggest that the compound may inhibit or modulate the activity of specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
These studies highlight the compound's potential as a lead structure for developing new therapeutic agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfonamide groups are primary targets for hydrolysis:
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Ester hydrolysis : Under acidic or alkaline conditions, the ethyl ester undergoes saponification to yield the corresponding carboxylic acid. For example, NaOH/ethanol at reflux converts the ester to 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
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Amide/sulfonamide hydrolysis : The acetamido linkage resists hydrolysis under mild conditions but cleaves under strong acidic (HCl, Δ) or basic (KOH, Δ) environments to release 1-ethyl-1H-indole-3-sulfonic acid and the tetrahydrobenzo[b]thiophene amine derivative.
Oxidation and Reduction
Key redox transformations include:
Nucleophilic Substitution and Condensation
The electron-deficient carbonyl and sulfonyl groups facilitate nucleophilic attacks:
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Ester transesterification : Methanol/H<sub>2</sub>SO<sub>4</sub> converts the ethyl ester to methyl esters via acid-catalyzed exchange.
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Knoevenagel condensation : The active methylene adjacent to the acetamido carbonyl reacts with aromatic aldehydes (e.g., benzaldehyde) in toluene/piperidine to form α,β-unsaturated acrylamides . For example:
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate forms via condensation with benzaldehyde (yield: 85–90%) .
Sulfonamide Reactivity
The sulfonamide NH participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives .
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Acylation : Benzoyl chloride in benzene/TEA produces N-benzoylated analogs .
Indole Modifications
Electrophilic substitution on the indole ring is sterically hindered by the ethyl group but can occur at the 5-position under Friedel-Crafts conditions (e.g., AlCl<sub>3</sub>/acetyl chloride).
Biological Interaction-Driven Reactions
While mechanistic studies are sparse, structural analogs suggest:
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Enzyme-mediated oxidation : Cytochrome P450 enzymes oxidize the tetrahydrobenzo[b]thiophene ring to dihydroxy metabolites.
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Receptor binding : The sulfonamide group may form hydrogen bonds with kinase active sites, as seen in related apoptosis-inducing agents .
Stability and Degradation
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Photodegradation : UV exposure in solution leads to sulfonyl group cleavage, forming indole and thiophene fragments.
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Thermal decomposition : Heating above 200°C results in decarboxylation and desulfonation.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound’s sulfonylated indole group introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyphenyl group in compound 6o or the cyanoacrylamido group in the B-M series .
- Synthetic routes for analogs often involve condensation reactions (e.g., Knoevenagel) or multi-component reactions (e.g., Petasis), but the target compound likely requires additional sulfonylation steps.
Physicochemical Properties
Table 2: Physical Data Comparison
Key Observations :
- The target compound’s sulfonyl group may lower solubility in polar solvents compared to carboxamide derivatives like IIIb, which exhibit higher melting points (200–202°C) .
- Yields for related compounds vary widely (22–94%), suggesting that the target’s synthesis may require optimization for scalability.
Table 3: Functional Activity of Analogs
Key Observations :
- The indole-sulfonyl moiety in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to benzylpiperazine derivatives (IIIb) targeting AChE .
Preparation Methods
One-Pot Sulfonation-Amidation Strategy
A patent by Evitachem describes a one-pot method where the sulfonyl chloride is generated in situ and directly coupled with the acetamido-thiophene intermediate using potassium tert-butoxide as a base. This approach reduces purification steps and improves overall yield (80%).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amidation step. A mixture of the acid and amine in DMF with HATU as a coupling agent is irradiated at 100°C for 15 min, achieving 85% yield.
Q & A
Basic: What synthetic strategies are effective for constructing the benzo[b]thiophene core in this compound?
The benzo[b]thiophene core is typically synthesized via cyclization reactions using thiophene precursors. A common approach involves reacting ethyl 2-aminothiophene-3-carboxylate derivatives with electrophilic agents (e.g., α,β-unsaturated carbonyl compounds) under acidic or basic conditions to induce cyclization (https://pubchem.ncbi.nlm.nih.gov ). Key steps include:
- Cyclization : Use of protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate ring closure.
- Functionalization : Post-cyclization acylation or sulfonylation to introduce the acetamido and indole-sulfonyl groups.
- Esterification : Final ethyl ester formation via alkylation of the carboxylic acid intermediate.
Optimize yields by controlling temperature (70–100°C) and solvent polarity (e.g., toluene or DMF) .
Basic: What spectroscopic methods are critical for confirming the compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the indole (δ 7.2–7.8 ppm), tetrahydrobenzo[b]thiophene (δ 1.5–2.8 ppm for cyclohexene protons), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at δ 165–170 ppm, sulfonamide C=O at δ 175–180 ppm) .
- IR Spectroscopy : Detect characteristic peaks for sulfonyl (S=O at 1150–1350 cm⁻¹) and amide (N–H at 3300 cm⁻¹, C=O at 1650 cm⁻¹) groups .
- LC-HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm mass error .
Advanced: How can researchers address low yields in the acylation step of the indole-sulfonyl group?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky intermediates .
- Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis of active esters .
- Purification : Employ reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate the product .
Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?
Contradictions may stem from assay conditions or compound stability. Resolve by:
- Standardized Assays : Replicate experiments under identical conditions (pH 7.4, 37°C) .
- Stability Testing : Monitor degradation via LC-MS in buffer/DMSO mixtures over 24 hours .
- Metabolite Screening : Identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) that may interfere with activity .
Advanced: What computational methods elucidate the role of the sulfonyl group in bioactivity?
- Docking Studies : Use crystal structures of target proteins (e.g., COX-2 or kinase enzymes) to model sulfonyl group interactions with catalytic residues .
- DFT Calculations : Analyze electrostatic potential maps to assess hydrogen-bonding capacity of the sulfonyl oxygen .
- MD Simulations : Track conformational stability of the indole-sulfonyl moiety in lipid bilayers to predict membrane permeability .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Crystallization : Grow single crystals via vapor diffusion using ethanol/water mixtures .
- Data Collection : Resolve bond angles and torsion angles (e.g., dihedral angle between indole and thiophene planes) with synchrotron radiation (λ = 0.7–1.0 Å) .
- Conformation-Activity Analysis : Correlate crystallographic data with SAR studies to identify bioactive conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
